

## Comparative Analysis of 1,4-Diazepane-Containing Compounds in Therapeutic Research

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Compound of Interest

Compound Name: 4-(1,4-Diazepan-1-yl)oxolan-3-ol

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A Meta-Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative meta-analysis of recent studies on 1,4-diazepane-containing compounds, with a focus on their applications as anticancer agents, sigma receptor modulators, and factor Xa inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.

# Anticancer Activity of Thieno[1][2]diazepine Derivatives

A series of thieno[1]diazepine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.



Compound	HepG-2 (Liver) IC50 (μg/mL)	MCF-7 (Breast) IC50 (μg/mL)	HCT-116 (Colon) IC50 (μg/mL)
7c	4.4	6.2	7.5
7e	5.1	5.8	6.9
7f	6.3	7.1	8.2
Vinblastine (Standard)	3.1	4.2	4.9

#### Key Findings:

- Compounds 7c and 7e demonstrated the most potent anticancer activity across all three cell lines tested.[2]
- While not as potent as the standard chemotherapeutic agent vinblastine, these compounds represent promising leads for the development of novel anticancer drugs.

One of the identified mechanisms of action for a potent 4-aryl-thieno[1]diazepin-2-one derivative, compound 10d, is the inhibition of multiple protein kinases, including FMS kinase, with an IC50 of 3.73 nM.[3] This suggests that the anticancer effects of some of these compounds may be mediated through the disruption of key signaling pathways involved in cell proliferation and survival.

# **Experimental Protocol: MTT Assay for Anticancer Screening**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2][4][5][6][7]

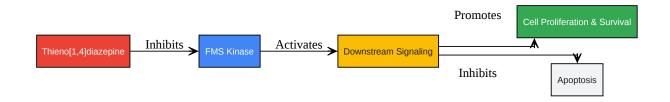
- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10<sup>4</sup> cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).



- MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a
  microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the
  dose-response curves.

## **Signaling Pathway: FMS Kinase Inhibition**

The inhibition of FMS kinase, a receptor tyrosine kinase, can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.



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Caption: Inhibition of FMS kinase by thieno[1]diazepine derivatives.

# Modulation of Sigma Receptors by 1,4-Diazepane Derivatives

A series of novel 1,4-diazepane-containing compounds have been synthesized and evaluated for their binding affinity to sigma-1 ( $\sigma$ 1) and sigma-2 ( $\sigma$ 2) receptors. The inhibitory constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium, was determined through radioligand binding assays.



Compound	σ1 Receptor Ki (nM)	σ2 Receptor Ki (nM)
2c (Benzofuran derivative)	8.0	125
3c (2,4-dimethyl substituted benzofuran)	8.0	28
2d (Quinoline derivative)	19	150
3d (2,4-dimethyl substituted quinoline)	35	45

#### Key Findings:

- The benzofuran derivative 2c and its 2,4-dimethyl substituted analog 3c exhibited high affinity for the  $\sigma 1$  receptor.[1]
- The 2,4-dimethyl substitution in compound 3c significantly improved the affinity for the  $\sigma$ 2 receptor compared to compound 2c.[1]
- These compounds showed low cytotoxicity in cancer cell lines, suggesting a favorable safety profile.[1][8][9][10]

Sigma receptors are implicated in a variety of cellular functions, and their modulation can impact signaling pathways related to neuroprotection, antipsychotic effects, and cancer.[8][9] [10][11] The sigma-1 receptor, in particular, is known to modulate intracellular calcium signaling and interact with other key proteins such as the NMDA receptor.[3][11]

#### **Experimental Protocol: Sigma Receptor Binding Assay**

Radioligand binding assays are the standard method for determining the affinity of compounds for sigma receptors.[12][13]

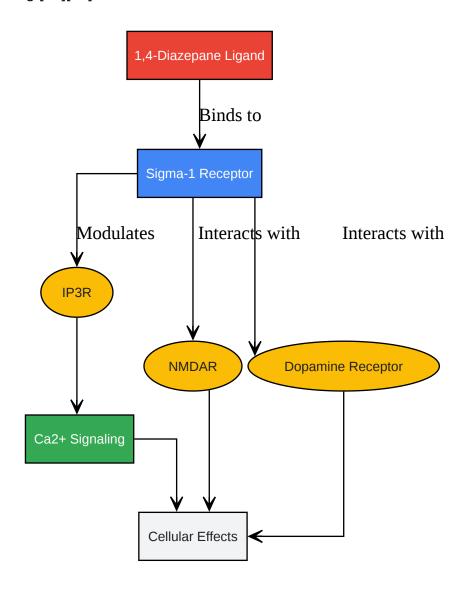
- Membrane Preparation: Membranes from tissues or cells expressing sigma receptors are prepared.
- Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-(+)-pentazocine for  $\sigma 1$  receptors) and varying concentrations of the competitor test compound.



- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

### Signaling Pathway: Sigma-1 Receptor Modulation

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates a variety of downstream signaling pathways upon ligand binding.[11][14]



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Caption: Modulation of downstream signaling by 1,4-diazepane sigma-1 receptor ligands.

## Factor Xa Inhibition by 1,4-Diazepane Derivatives

A novel series of 1,4-diazepane derivatives have been designed and synthesized as inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade.

Compound	fXa Inhibition IC50 (nM)
13 (YM-96765)	6.8

#### Key Findings:

- Compound 13 (YM-96765) demonstrated potent inhibitory activity against Factor Xa.[1]
- This compound also showed effective antithrombotic activity in vivo without significantly prolonging bleeding time, indicating a promising therapeutic window.[1]

The inhibition of Factor Xa is a validated strategy for the prevention and treatment of thromboembolic disorders.

### **Experimental Protocol: Factor Xa Inhibition Assay**

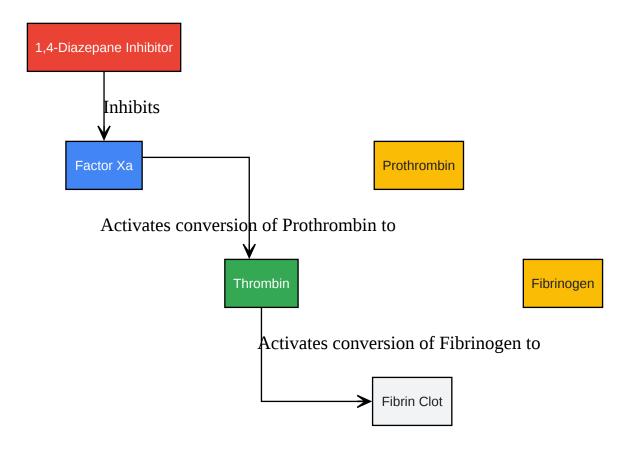
The inhibitory activity of compounds against Factor Xa is typically determined using a chromogenic substrate assay.

- Incubation: The test compound is pre-incubated with purified human Factor Xa in a buffer solution.
- Substrate Addition: A chromogenic substrate for Factor Xa is added to initiate the reaction.
- Absorbance Measurement: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
- IC50 Calculation: The IC50 value is determined by plotting the percent inhibition of Factor Xa activity against the concentration of the test compound.



## **Signaling Pathway: Coagulation Cascade**

Factor Xa plays a central role in the coagulation cascade, and its inhibition prevents the conversion of prothrombin to thrombin, a critical step in fibrin clot formation.



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Caption: Inhibition of the coagulation cascade by a 1,4-diazepane Factor Xa inhibitor.

This comparative guide highlights the significant potential of the 1,4-diazepane scaffold in developing novel therapeutics for a range of diseases. The provided data and experimental protocols can serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

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